Syk Inhibitor II

Description

Structure

3D Structure

Properties

IUPAC Name |

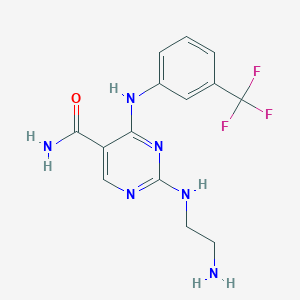

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNFLNSVHWCZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726695-51-8 | |

| Record name | Syk inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syk Inhibitor II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Central Role of Spleen Tyrosine Kinase (Syk) in B-Cell Function

An In-depth Technical Guide on the Mechanism of Action of Syk Inhibitor II in B-cells

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling mediator in a variety of hematopoietic cells, most notably B lymphocytes.[1][2] Within B-cells, Syk is indispensable for transducing signals originating from the B-cell receptor (BCR).[3][4] Upon antigen binding, the BCR initiates a signaling cascade that governs the cell's fate, including proliferation, differentiation, survival, and antibody production.[3][5] Dysregulation of BCR signaling and persistent Syk activity are implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[5][6][] Consequently, Syk has emerged as a significant therapeutic target, and the development of small molecule inhibitors, such as this compound, represents a promising strategy for treating these conditions.[6][8][9] This guide provides a detailed examination of the mechanism of action of this compound in B-cells, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: Competitive Inhibition of a Master Regulator

The primary mechanism of action for Syk inhibitors, including this compound, is the competitive inhibition of ATP binding to the kinase domain of Syk.[6][][10] By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and subsequent activation of Syk, effectively halting the propagation of downstream signals.[6]

The B-Cell Receptor (BCR) Signaling Cascade

-

Initiation: Antigen binding to the surface immunoglobulin (Ig) of the BCR induces receptor clustering. This brings the BCR-associated co-receptor molecules, CD79a and CD79b, into proximity.[5]

-

ITAM Phosphorylation: The cytoplasmic domains of CD79a and CD79b contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). A Src-family kinase, typically Lyn, phosphorylates the tyrosine residues within these ITAMs.[5][11]

-

Syk Recruitment and Activation: The doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[] This binding relieves Syk's autoinhibited conformation and leads to its activation and autophosphorylation, making it a fully competent kinase.[][11]

-

Signal Propagation: Activated Syk phosphorylates a multitude of downstream adaptor proteins and enzymes, creating a "signalosome." Key substrates include:

-

BLNK/SLP-65: A central adaptor protein that, upon phosphorylation by Syk, recruits other signaling molecules.[5][12]

-

Phospholipase C gamma 2 (PLCγ2): Activation of PLCγ2 by Syk (and Btk) leads to the hydrolysis of PIP2 into IP3 and DAG. This triggers calcium (Ca²⁺) mobilization and activates Protein Kinase C (PKC).[5][]

-

PI3K Pathway: Syk can phosphorylate adaptor proteins like BCAP and the co-receptor CD19, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[12][13] This activates the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[][14]

-

MAPK Pathway: The BCR signalosome also activates the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases like ERK, which plays a role in cell proliferation and differentiation.[][13]

-

Intervention by this compound

This compound, a cell-permeable pyrimidine-carboxamide compound, acts as a selective and reversible ATP-competitive inhibitor of Syk.[10] By binding to the ATP pocket of the Syk kinase domain, it prevents Syk from phosphorylating its downstream targets. This blockade at a pivotal point in the cascade leads to the comprehensive shutdown of BCR-mediated signaling. The direct consequences include the inhibition of BLNK phosphorylation, prevention of PLCγ2 activation, abrogation of calcium flux, and suppression of the PI3K/AKT and MAPK/ERK pathways.[][11][14] Ultimately, this disruption of pro-survival and proliferative signals can induce cell-cycle arrest and apoptosis in B-cells that are dependent on tonic or ligand-induced BCR signaling.[11][15]

Quantitative Data: Potency of Syk Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Inhibitor Name | Target(s) | Reported IC50 | Cell/Assay Type |

| This compound | Syk | 41 nM [10] | In vitro kinase assay |

| This compound | Band 3 Tyr Phosphorylation | 1.72 µM [16] | Diamide-treated erythrocytes |

| R406 (active metabolite of Fostamatinib) | Syk | Ki = 30 nM[] | ATP-competitive kinase assay |

| P505-15 (PRT062607) | Syk | 0.64 µM[16] | Diamide-treated erythrocytes |

| Entospletinib (GS-9973) | Syk | N/A | Used in cell-based assays[17][18] |

| Cerdulatinib (PRT062070) | Syk, JAK1/3 | N/A | Active in DLBCL cell lines[15] |

| BI 1002494 | Syk | 0.8 nM[19] | In vitro kinase assay |

| BAY 61-3606 | Syk | N/A | Used in cell-based assays[20] |

Note: IC50 values can vary significantly based on the assay conditions, such as ATP concentration, substrate used, and whether the assay is biochemical or cell-based.

Key Experimental Protocols

The mechanism of Syk inhibitors is elucidated through a series of biochemical and cell-based assays.

In Vitro Syk Kinase Assay (Luminescent)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk.

Objective: To determine the IC50 of this compound against recombinant Syk kinase.

Methodology:

-

Reagents & Materials: Recombinant human Syk enzyme, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1 peptide), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), this compound (serially diluted), and a detection reagent like ADP-Glo™ (Promega).[2][21]

-

Procedure: a. Add kinase buffer, recombinant Syk enzyme, and the specific substrate to the wells of a 96-well plate. b. Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate briefly. c. Initiate the kinase reaction by adding a defined concentration of ATP (often near the Km for ATP). Incubate at 30°C for a specified time (e.g., 40-60 minutes). d. Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ assay, for example, first depletes remaining ATP, then converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2]

-

Data Analysis: Luminescence is measured using a microplate reader. The data is normalized to controls and plotted as percent inhibition versus inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cellular Phospho-Syk Analysis (Western Blot)

This assay determines if the inhibitor can block Syk autophosphorylation within a cellular context.

Objective: To assess the effect of this compound on BCR-induced Syk activation in B-cell lines (e.g., Ramos, DG75).

Methodology:

-

Cell Culture & Treatment: Culture B-cell lines to a suitable density. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

BCR Stimulation: Stimulate the B-cells by cross-linking the BCR with an anti-IgM or anti-IgD antibody for a short period (e.g., 5-20 minutes).[12]

-

Cell Lysis: Pellet the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine total protein concentration using a BCA or Bradford assay.[20]

-

Western Blotting: a. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. b. Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Y525/526). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.[20]

-

Data Analysis: Re-probe the blot with an antibody for total Syk and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using densitometry to determine the ratio of phosphorylated Syk to total Syk.

Cellular Apoptosis Assay (Annexin V Staining)

This assay measures the downstream consequence of Syk inhibition on cell survival.

Objective: To determine if this compound induces apoptosis in Syk-dependent B-cell lymphoma lines.

Methodology:

-

Cell Culture & Treatment: Plate B-cell lymphoma cells (e.g., DLBCL lines) and treat with increasing concentrations of this compound or vehicle control for a longer duration (e.g., 24-72 hours).[17]

-

Cell Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V Binding Buffer. c. Add a fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD. d. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations:

-

Viable: Annexin V-negative and PI-negative.

-

Early Apoptotic: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive and PI-positive. Compare the percentage of apoptotic cells in inhibitor-treated samples to the vehicle control.[22]

-

Visualizations: Pathways and Processes

BCR Signaling and Syk Inhibition

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescent in vitro assay to determine Syk inhibitor potency.

Logical Flow: From Inhibition to Cellular Outcome

Caption: Logical progression from the molecular action of this compound to cellular effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. promega.com [promega.com]

- 3. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. biorbyt.com [biorbyt.com]

- 11. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of novel Btk and Syk inhibitors on platelet functions alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pardon Our Interruption [opnme.com]

- 20. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Dual Syk/JAK Inhibition: A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper on the Core Principles, Preclinical Evaluation, and Therapeutic Potential of Dual Spleen Tyrosine Kinase and Janus Kinase Inhibitors.

Executive Summary

The concomitant inhibition of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) represents a promising therapeutic strategy for a range of hematological malignancies and inflammatory disorders. By targeting two distinct and critical signaling pathways, dual Syk/JAK inhibitors offer the potential for broader efficacy and a modified safety profile compared to single-target agents. This technical guide provides a comprehensive overview of the scientific rationale, key molecular players, and the preclinical and clinical evaluation of dual Syk/JAK inhibitors. We delve into the intricacies of the Syk and JAK-STAT signaling pathways, present detailed experimental protocols for inhibitor characterization, and summarize key quantitative data for prominent dual inhibitors, Cerdulatinib and ASN002. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology.

Introduction: The Rationale for Dual Syk/JAK Inhibition

Syk and JAK kinases are pivotal mediators of intracellular signaling cascades that govern the proliferation, differentiation, and survival of both normal and malignant cells, particularly those of hematopoietic origin.

-

Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase, Syk is a critical component of B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, Syk is activated and initiates a downstream cascade involving PLCγ2, BTK, and PI3K, ultimately leading to B-cell activation, proliferation, and survival. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies.

-

Janus Kinases (JAKs): The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for signal transduction from cytokine receptors. Upon cytokine binding, JAKs auto- and trans-phosphorylate, leading to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth. The JAK-STAT pathway is frequently hyperactivated in various cancers and autoimmune diseases.

The strategic advantage of dual Syk/JAK inhibition lies in the simultaneous blockade of these two convergent and often complementary pathways. This approach can lead to a more profound and durable therapeutic effect by targeting both the intrinsic survival signals within malignant cells (e.g., BCR signaling) and the extrinsic pro-survival and pro-inflammatory signals from the tumor microenvironment (e.g., cytokine signaling).

Key Dual Syk/JAK Inhibitors: A Quantitative Overview

Two prominent examples of dual Syk/JAK inhibitors that have progressed to clinical development are Cerdulatinib and ASN002 (Gusacitinib). Their inhibitory profiles against the target kinases are summarized below.

| Kinase | Cerdulatinib IC50 (nM) | ASN002 (Gusacitinib) IC50 (nM) |

| Syk | 32[1] | 5[2][3] |

| JAK1 | 12[1] | 46[2][3] |

| JAK2 | 6[1] | 4[2][3] |

| JAK3 | 8[1] | 11[2][3] |

| TYK2 | 0.5[1] | 8[2][3] |

Table 1: Biochemical IC50 Values of Cerdulatinib and ASN002 against Syk and JAK Family Kinases.

Cerdulatinib has also been evaluated in a Phase 2a clinical trial (NCT01994382) for relapsed/refractory peripheral T-cell lymphoma (PTCL), demonstrating an overall response rate (ORR) of 36.2%.[4] In patients with the angioimmunoblastic T-cell lymphoma (AITL) subtype, the ORR was 51.9%.[4] ASN002 has shown significant efficacy in a rat model of collagen-induced arthritis and has demonstrated rapid and significant improvement in patients with chronic hand eczema in a Phase 2b study.[3][5]

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of dual Syk/JAK inhibitors stems from their ability to modulate key signaling nodes within cancer cells and the surrounding microenvironment.

References

- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 4. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

Syk Inhibitor II: A Technical Guide to Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that serves as a central mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2][] Its activation triggers a cascade of downstream signaling events essential for cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][4][5] Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune disorders, allergic conditions, and hematological malignancies.[1][]

Syk Inhibitor II is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly blocks Syk kinase activity.[2][6][7][8][9][10] This guide provides an in-depth technical overview of the downstream effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.

Data Presentation: Quantitative Effects of this compound

This compound demonstrates high potency for Syk while exhibiting significantly lower activity against other kinases, highlighting its selectivity. The following table summarizes its inhibitory concentrations across various biochemical and cellular assays.

| Target/Process | Metric | Value | Cell/System | Reference |

| Syk Kinase | IC50 | 41 nM | Biochemical Assay | [2][6][7][8][9][10] |

| FcεRI-mediated 5-HT Release | IC50 | 460 nM | Rat Basophilic Leukemia (RBL-2H3) cells | [2][6][7] |

| Band 3 Tyrosine Phosphorylation | IC50 | 1.72 µM | Diamide-treated Erythrocytes | [11] |

| Passive Cutaneous Anaphylaxis | ID50 | 13.2 mg/kg, s.c. | In vivo (mice) | [6][7] |

| Off-Target Kinases | ||||

| Protein Kinase Cε (PKCε) | IC50 | 5.1 µM | Biochemical Assay | [2][6][7] |

| Protein Kinase CβII (PKCβII) | IC50 | 11 µM | Biochemical Assay | [2][7] |

| Zeta-chain associated protein kinase 70 (ZAP-70) | IC50 | 11.2 µM | Biochemical Assay | [2][6][7] |

| Bruton's tyrosine kinase (Btk) | IC50 | 15.5 µM | Biochemical Assay | [2][6][7] |

| Interleukin-2-inducible T-cell kinase (Itk) | IC50 | 22.6 µM | Biochemical Assay | [2][6][7] |

Downstream Signaling Pathways Modulated by this compound

Syk's primary role is to couple activated immunoreceptors to downstream signaling cascades.[4][12] By inhibiting Syk, this compound effectively disrupts these pathways at a critical juncture.

Fc Receptor (FcR) Signaling Pathway

Fc receptor signaling is fundamental in mediating inflammatory responses to immune complexes and in allergic reactions via the high-affinity IgE receptor (FcεRI).[1][5][13] Upon receptor aggregation by immune complexes, Src family kinases phosphorylate tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the receptor's signaling subunits.[14] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment, activation, and subsequent autophosphorylation.[14][]

Activated Syk then phosphorylates and activates key downstream effectors, including:

-

Phospholipase Cγ (PLCγ): Leads to the generation of IP3 and DAG, resulting in calcium mobilization and PKC activation.[]

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[][16]

-

Ras/MAPK Pathway: Influences cell proliferation and differentiation.[][16]

-

NF-κB Pathway: A crucial regulator of immune and inflammatory gene expression.[]

This compound blocks these outcomes by preventing the initial activation and phosphorylation cascade mediated by Syk.

B-Cell Receptor (BCR) Signaling Pathway

BCR signaling is essential for B-cell development, activation, and differentiation into antibody-producing plasma cells.[17] Similar to FcR signaling, antigen binding to the BCR induces the phosphorylation of ITAMs on the CD79a and CD79b accessory molecules by Src-family kinases like Lyn.[18] Syk is recruited to these phosphorylated ITAMs and becomes activated.[18]

Activated Syk then phosphorylates adaptor proteins such as BLNK (B-cell linker protein), which serves as a scaffold to assemble a larger signaling complex.[18] This leads to the activation of downstream pathways, including Btk, PLCγ2, PI3K/Akt, and MAPK, ultimately promoting B-cell survival and proliferation.[18][19] this compound disrupts this entire cascade by preventing the initial Syk-mediated signal amplification.

Experimental Protocols & Workflows

The characterization of this compound and its downstream effects relies on a variety of biochemical and cell-based assays.

In Vitro Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk kinase.

Methodology: A typical protocol involves a reaction mixture containing recombinant Syk kinase, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP, often radiolabeled with [γ-³³P]ATP.[7][20]

-

A reaction solution is prepared containing recombinant Syk kinase (20–200 ng), a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT), a substrate peptide, and [γ-³³P]ATP.[7]

-

This compound, dissolved in a suitable solvent like DMSO, is added to the reaction wells at various concentrations.[7]

-

The reaction is initiated and allowed to proceed at room temperature for a set time (e.g., 60 minutes) to allow for tyrosine phosphorylation of the substrate.[7]

-

The reaction is stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or by capturing the substrate on a filter membrane and measuring radioactivity.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alternative Detection: Non-radioactive methods are also common, such as luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption.[4][20] In this format, as Syk uses ATP, the amount of remaining ATP is inversely proportional to kinase activity.[4]

Western Blotting for Phosphorylation Analysis

This technique is used to detect changes in the phosphorylation state of Syk and its downstream targets within cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., SH-SY5Y neuroblastoma cells, primary CLL cells) are cultured and then treated with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).[16][19]

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents (e.g., Triton X-100 or Nonidet P-40) and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[16][21]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[11]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-Syk (Tyr525), anti-phospho-Akt, anti-phospho-ERK1/2).[16][19]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The signal is detected using a chemiluminescent substrate or fluorescence imaging system.[11]

-

-

Analysis: The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH) to normalize the data. Densitometric analysis is performed to quantify the reduction in phosphorylation.[16]

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 4. promega.com [promega.com]

- 5. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. biorbyt.com [biorbyt.com]

- 11. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. purdue.edu [purdue.edu]

A Technical Guide to Second-Generation Selective Spleen Tyrosine Kinase (Syk) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of second-generation selective inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in various immune signaling pathways. This document details the mechanism of action, quantitative data, and key experimental protocols for prominent second-generation Syk inhibitors, including Entospletinib and Lanraplenib, as well as the dual Syk/FLT3 inhibitor, Mivavotinib (TAK-659).

Core Concepts: The Role of Syk in Immunity and Disease

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation triggers a cascade of downstream signaling events that are essential for cellular adhesion, innate and adaptive immune responses, osteoclast maturation, and platelet activation. Consequently, dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune diseases and hematological malignancies.

Second-generation Syk inhibitors have been developed to offer greater selectivity and improved pharmacokinetic profiles compared to their predecessors, aiming to enhance therapeutic efficacy while minimizing off-target effects.

Quantitative Data on Second-Generation Syk Inhibitors

The following tables summarize key quantitative data for Entospletinib (GS-9973), Lanraplenib (GS-9876), and Mivavotinib (TAK-659), facilitating a comparative analysis of their potency and selectivity.

Table 1: In Vitro Potency of Second-Generation Syk Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Entospletinib (GS-9973) | Syk | 7.7[1][2] | 7.6[3] | Cell-free/Biochemical | [1][2][3] |

| Lanraplenib (GS-9876) | Syk | 9.5[4][5] | Not Reported | Not Specified | [4][5] |

| Mivavotinib (TAK-659) | Syk | 3.2[6][7] | Not Reported | Kinase Assay | [6][7][8] |

| FLT3 | 4.6[6][9] | Not Reported | Kinase Assay | [6][9] |

Table 2: Cellular Activity of Second-Generation Syk Inhibitors

| Inhibitor | Cell-Based Assay | EC50 (nM) | Cell Line/Type | Reference |

| Lanraplenib (GS-9876) | Inhibition of anti-IgM mediated CD69 expression | 112 ± 10 | Human B-cells | [4][5] |

| Inhibition of anti-IgM mediated CD86 expression | 164 ± 15 | Human B-cells | [4][5] | |

| Inhibition of anti-IgM/anti-CD40 co-stimulated B-cell proliferation | 108 ± 55 | Human B-cells | [4][5] | |

| Inhibition of IC-stimulated TNFα release | 121 ± 77 | Human macrophages | [4] | |

| Inhibition of IC-stimulated IL-1β release | 9 ± 17 | Human macrophages | [4] | |

| Mivavotinib (TAK-659) | Inhibition of hematopoietic-derived cell line growth | 11 - 775 | Various | [9] |

Table 3: Summary of Key Clinical Trial Results

| Inhibitor | Indication | Phase | Key Outcomes | Reference |

| Entospletinib (GS-9973) | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | 2 | ORR: 61.0%; Median PFS: 13.8 months.[3] | [3] |

| Newly Diagnosed AML (with decitabine) | 2 | Composite CR rate (TP53 mutant): 13.3%; Composite CR rate (complex karyotype): 30.8%.[10] | [10] | |

| Relapsed/Refractory AML (monotherapy) | 1b/2 | 3 patients with MLL-r achieved CR.[11] | [11] | |

| Lanraplenib (GS-9876) | Lupus Membranous Nephropathy | 2 | High dropout rate, no reduction in urine protein observed.[12] | [12] |

| Cutaneous Lupus Erythematosus | 2 | Primary endpoint (change in CLASI-A score) not met.[13][14] | [13][14] | |

| Sjögren's Syndrome | 2 | Primary and secondary endpoints not met.[15][16] | [15][16] | |

| Mivavotinib (TAK-659) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 1b | 5 complete responses (4 with incomplete count recovery).[17] | [17][18] |

| Relapsed/Refractory B-Cell Lymphoma | 1 | DLBCL ORR: 28%; Follicular Lymphoma ORR: 89%.[19] | [19] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of second-generation Syk inhibitors are provided below.

Syk Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro enzymatic activity of Syk and the potency of inhibitors.

Materials:

-

Recombinant Syk enzyme

-

Biotinylated peptide substrate (e.g., poly-GT-biotin)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

HTRF Detection Buffer (containing EDTA to stop the reaction)

-

Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)

-

Streptavidin-XL665

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing Syk enzyme and the biotinylated substrate in the kinase reaction buffer.

-

Add the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding HTRF detection buffer containing EDTA.

-

Add the Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Incubate at room temperature to allow for binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

-

Calculate IC50 values by plotting the HTRF ratio against the inhibitor concentration.

-

Western Blot for Phosphorylated Syk (pSyk)

This protocol details the detection of Syk phosphorylation in cellular lysates, a key indicator of Syk activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody: Rabbit anti-phospho-Syk (Tyr525/526).

-

Primary antibody: Mouse or rabbit anti-total Syk.

-

HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Treat cells with stimuli (e.g., anti-IgM) and/or inhibitors as required.

-

Lyse cells on ice using lysis buffer with inhibitors.

-

Clear the lysate by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with the primary anti-pSyk antibody overnight at 4°C.[21]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an anti-total Syk antibody to normalize for protein loading.

-

Flow Cytometry for B-cell Activation Markers (CD69 and CD86)

This protocol outlines the measurement of B-cell activation by quantifying the cell surface expression of activation markers.

Materials:

-

Isolated primary human B-cells or a B-cell line.

-

Cell culture medium.

-

Stimulating agent (e.g., anti-IgM F(ab')2 fragments).

-

Test inhibitor.

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86.

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture B-cells in appropriate medium.

-

Pre-incubate cells with the test inhibitor at various concentrations.

-

Stimulate the cells with anti-IgM.

-

Incubate for a specified time (e.g., 24 hours).

-

-

Staining:

-

Harvest the cells and wash with staining buffer.

-

Resuspend the cells in staining buffer containing the fluorochrome-conjugated antibodies.

-

Incubate on ice in the dark for 30 minutes.

-

Wash the cells twice with staining buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Quantify the percentage of cells expressing CD69 and CD86 and the mean fluorescence intensity (MFI) of these markers.

-

Calculate EC50 values based on the inhibition of marker upregulation.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Syk inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAK-659 hydrochloride | JAK | FLT | VEGFR | Syk | TargetMol [targetmol.com]

- 8. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 9. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. - ASCO [asco.org]

- 10. Entospletinib with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. rmdopen.bmj.com [rmdopen.bmj.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 18. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Syk Inhibitor II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signal transduction pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] Its central role in orchestrating immune and inflammatory responses has positioned it as a compelling therapeutic target for a spectrum of diseases, from autoimmune disorders and allergic reactions to hematological malignancies.[3] Syk Inhibitor II, a potent and selective ATP-competitive inhibitor, has been instrumental in the preclinical validation of Syk as a druggable target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Chemical Structure and Core Scaffold

This compound belongs to the class of pyrimidine-5-carboxamide derivatives.[4] The core scaffold consists of a central pyrimidine ring with critical substitutions at the 2, 4, and 5 positions that are essential for its inhibitory activity and selectivity.

Chemical Name: 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide[5]

Quantitative Biological Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Notes |

| Syk | 41 | Potent and primary target.[5] |

| PKCε | 5,100 | ~124-fold less potent than against Syk.[5] |

| PKCβII | 11,000 | ~268-fold less potent than against Syk.[5] |

| ZAP-70 | 11,200 | ~273-fold less potent than against Syk.[5] |

| Btk | 15,500 | ~378-fold less potent than against Syk.[5] |

| Itk | 22,600 | ~551-fold less potent than against Syk.[5] |

Cellular and In Vivo Activity

| Assay | IC50 / ID50 | Notes |

| 5-HT release from RBL-2H3 cells | 460 nM (IC50) | Demonstrates cellular activity in a mast cell model.[5] |

| Passive Cutaneous Anaphylaxis (mice) | 13.2 mg/kg (ID50) | Shows in vivo efficacy in an allergy model.[4] |

| Band 3 Tyrosine Phosphorylation in erythrocytes | 1.72 µM (IC50) | Indicates activity in a model relevant to malaria.[2] |

Structure-Activity Relationship (SAR) Analysis

The potent and selective inhibitory activity of this compound is attributed to specific structural features of its pyrimidine-5-carboxamide scaffold.[4]

-

2-Position Aminoethylamino Moiety: This group is crucial for the compound's potent Syk inhibitory activity. Modifications to this group generally lead to a significant loss of potency.[4]

-

4-Position Anilino Moiety: The anilino group at this position, particularly with a meta-substituent on the phenyl ring (in this case, trifluoromethyl), is preferred for optimal activity.[4]

-

5-Position Carboxamide: The carboxamide group at this position is a key feature of this chemical series and contributes to the overall binding affinity.

The ATP-competitive mechanism of action indicates that this compound binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates.[3]

Signaling Pathways

Syk is a central node in multiple signaling pathways, particularly those downstream of immunoreceptors.

References

- 1. promega.com [promega.com]

- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Targets of Syk Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular targets of Syk Inhibitor II, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). For clarity and comparative purposes, this document also includes data on the well-characterized Syk inhibitor, BAY 61-3606, which is sometimes referred to as Syk Inhibitor IV.

Core Target: Spleen Tyrosine Kinase (Syk)

This compound is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly inhibits Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[6][7][8][9] By binding to the ATP-binding site of Syk, these inhibitors prevent its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators.[6]

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and BAY 61-3606 against their primary target and a panel of other kinases.

Table 1: In Vitro Potency of this compound (CAS 726695-51-8)

| Target | IC50 | Assay Type |

| Syk | 41 nM | In vitro kinase assay |

| PKCε | 5.1 µM | In vitro kinase assay |

| PKCβII | 11 µM | In vitro kinase assay |

| ZAP-70 | 11.2 µM | In vitro kinase assay |

| Btk | 15.5 µM | In vitro kinase assay |

| Itk | 22.6 µM | In vitro kinase assay |

Data sourced from Cayman Chemical and MedchemExpress.[1][2]

Table 2: In Vitro Potency and Selectivity of BAY 61-3606

| Target | Ki | IC50 | Assay Type |

| Syk | 7.5 nM | 10 nM | In vitro kinase assay |

| Lyn | >5,400 nM | - | In vitro kinase assay |

| Fyn | >12,500 nM | - | In vitro kinase assay |

| Src | >6,250 nM | - | In vitro kinase assay |

| Itk | >4,700 nM | - | In vitro kinase assay |

| Btk | >5,000 nM | - | In vitro kinase assay |

| CDK9 | - | 37 nM | In vitro kinase assay |

Data sourced from various suppliers and research articles.

Table 3: Cellular Activity of this compound and BAY 61-3606

| Inhibitor | Cellular Effect | Cell Type | IC50 / ID50 |

| This compound | 5-HT (serotonin) release | RBL-2H3 cells | 460 nM |

| Passive cutaneous anaphylaxis | Mice | 13.2 mg/kg (s.c.) | |

| BAY 61-3606 | Histamine release | Human mast cells | 5.1 nM |

| Tryptase release | Human mast cells | 5.5 nM | |

| Hexosaminidase release | RBL-2H3 cells | 46 nM | |

| Serotonin release | Rat peritoneal mast cells | 17 nM | |

| B-cell proliferation (anti-IgM induced) | Mouse splenic B-cells | 58 nM |

Data sourced from Cayman Chemical, MedchemExpress, and research articles.[1][2]

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.

Materials:

-

Recombinant Syk enzyme

-

Syk substrate (e.g., a biotinylated peptide corresponding to the activation loop of Syk)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound or BAY 61-3606

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the Syk inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µL of diluted Syk enzyme to each well.

-

Add 2 µL of a mixture of the Syk substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for Syk.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Serotonin Release Assay (RBL-2H3 Cells)

This protocol describes the measurement of IgE-mediated serotonin release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Tyrode's buffer (or similar physiological buffer)

-

This compound

-

Triton X-100 (for cell lysis and total serotonin release)

-

Serotonin ELISA kit or other detection method

Procedure:

-

Seed RBL-2H3 cells in a 24-well plate and grow to confluence.

-

Sensitize the cells by incubating with anti-DNP IgE overnight.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells by adding DNP-HSA to the wells. For a negative control, add buffer only. For a positive control for total serotonin, lyse the cells with Triton X-100.

-

Incubate for 30-60 minutes at 37°C.

-

Collect the supernatants.

-

Measure the serotonin concentration in the supernatants using a serotonin ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of serotonin release relative to the total serotonin content and determine the IC50 of the inhibitor.

Signaling Pathway and Experimental Workflow Visualizations

Syk Signaling in B-Cell Receptor (BCR) Pathway

Caption: Syk's role in the B-Cell Receptor signaling cascade.

Syk Signaling in FcεRI Pathway in Mast Cells

Caption: The FcεRI signaling pathway in mast cells leading to degranulation.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical mediator of immune signaling. Its ability to block Syk activity translates to the inhibition of cellular processes such as degranulation and cytokine release, making it a valuable tool for research in immunology and inflammation. The provided data and protocols offer a foundation for further investigation and drug development efforts targeting the Syk signaling pathway. It is important to note that while highly selective, off-target effects, as demonstrated with BAY 61-3606 and CDK9, should be considered in the interpretation of experimental results.

References

- 1. Release of serotonin from RBL-2H3 cells by the Escherichia coli peptide toxin STb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. criver.com [criver.com]

- 4. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

The Role of Syk Inhibitor II in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells. Its involvement in a multitude of cellular processes, including immunoreceptor signaling, cellular adhesion, and proliferation, has rendered it an attractive therapeutic target for a range of diseases, from inflammatory and autoimmune disorders to malignancies. Syk Inhibitor II is a potent and selective, cell-permeable, ATP-competitive, and reversible inhibitor of Syk. This technical guide provides an in-depth overview of the biological function and cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction to Spleen Tyrosine Kinase (Syk)

Syk is a crucial mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This interaction leads to the activation of Syk's kinase domain, initiating a cascade of downstream signaling events that ultimately regulate cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.

This compound: A Selective Kinase Inhibitor

This compound is a pyrimidine-carboxamide compound that exhibits high selectivity for Syk kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.

Quantitative Data on Kinase Selectivity and Cellular Activity

The efficacy and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target Kinase | IC50 (nM) [1] |

| Syk | 41 |

| PKCε | 5,100 |

| PKCβII | 11,000 |

| ZAP-70 | 11,200 |

| Btk | 15,500 |

| Itk | 22,600 |

Table 1: In vitro kinase selectivity of this compound.

| Cellular/In Vivo Activity | IC50 / ID50 | Reference |

| FcεRI-mediated 5-HT release in RBL-2H3 cells | 460 nM (IC50) | [1] |

| Passive cutaneous anaphylaxis in mice | 13.2 mg/kg (ID50) | [1] |

| Inhibition of band 3 tyrosine phosphorylation in erythrocytes | 1.72 µM (IC50) | [2] |

Table 2: Cellular and in vivo efficacy of this compound.

Biological Functions and Cellular Targets of this compound

By inhibiting Syk kinase activity, this compound modulates a range of biological processes. Its primary cellular target is Syk, but its effects cascade to various downstream signaling pathways.

Inhibition of FcεRI-Mediated Signaling and Allergic Responses

In mast cells and basophils, the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by allergens triggers a signaling cascade heavily dependent on Syk. Syk activation leads to the release of histamine, serotonin, and other inflammatory mediators, culminating in an allergic response. This compound effectively blocks this pathway, as demonstrated by its inhibition of FcεRI-mediated serotonin release in RBL-2H3 cells and its suppression of passive cutaneous anaphylaxis in mice.[1]

References

role of Syk in autoantibody-mediated inflammation

An In-depth Technical Guide on the Role of Spleen Tyrosine Kinase (Syk) in Autoantibody-Mediated Inflammation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling hub in a multitude of immune cells. Its central role in transducing signals from immunoreceptors, particularly Fc receptors (FcR) and B-cell receptors (BCR), places it at the heart of the inflammatory cascade driven by autoantibodies. In numerous autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and immune thrombocytopenia (ITP), autoantibodies form immune complexes that engage Fc receptors on myeloid cells, B cells, and mast cells, triggering potent, Syk-dependent inflammatory responses. This guide provides a detailed examination of the molecular mechanisms of Syk activation in this context, the downstream signaling pathways it governs, its specific role in various autoimmune pathologies, and the therapeutic potential of Syk inhibition.

The Core Mechanism: Syk Activation by Autoantibody-Immune Complexes

Autoantibody-mediated inflammation is initiated when autoantibodies bind to self-antigens, forming immune complexes (ICs). These ICs subsequently engage Fc receptors on the surface of various immune cells, including macrophages, neutrophils, mast cells, and B cells.

The activation of Syk is a canonical process that follows FcR clustering by ICs:

-

ITAM Phosphorylation: The cytoplasmic tails of FcR-associated signaling subunits, such as the FcRγ chain, contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor clustering, Src-family kinases phosphorylate the two tyrosine residues within these ITAMs.[1][2]

-

Syk Recruitment and Binding: Syk possesses two tandem amino-terminal SH2 (Src Homology 2) domains that specifically recognize and bind to the dual-phosphorylated ITAMs (p-ITAMs).[3][4] This interaction recruits Syk from the cytoplasm to the receptor complex at the plasma membrane.

-

Syk Activation: Once bound to the p-ITAM, Syk undergoes a conformational change and is subsequently phosphorylated by Src-family kinases and through autophosphorylation.[5][6] This phosphorylation fully activates its kinase domain, enabling it to phosphorylate downstream substrates and propagate the inflammatory signal.

Diagram: Syk Signaling Pathway in FcγR-Mediated Inflammation

References

- 1. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mouse Ocilrp2/Clec2i negatively regulates LPS-mediated IL-6 production by blocking Dap12-Syk interaction in macrophage [frontiersin.org]

- 6. Evaluation of effectiveness of two dosing regimens of fostamatinib compared to placebo in patients with rheumatoid arthritis (RA) who are taking disease modifying anti-rheumatic drug (DMARD) but not responding. [astrazenecaclinicaltrials.com]

Syk Inhibitor II effect on cytokine production

An In-depth Technical Guide on the Core Effects of Syk Inhibitor II on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[1] Its activation is a critical step in the cascade leading to diverse cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1] Syk inhibitors, by blocking the enzymatic activity of Syk, serve as potent modulators of the immune response, making them a subject of intense research and a promising class of therapeutic agents for a range of inflammatory and autoimmune diseases.[1] This guide provides a detailed overview of the effects of this compound and other closely related selective Syk inhibitors on cytokine production, complete with quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

Syk inhibitors, including this compound and BAY 61-3606, are ATP-competitive inhibitors that bind to the kinase domain of Syk.[1][2] This binding prevents the phosphorylation and subsequent activation of Syk, thereby disrupting downstream signaling cascades.[1] A primary consequence of this inhibition is the suppression of transcription factors such as NF-κB and AP-1, which are crucial for the expression of a wide array of pro-inflammatory cytokine genes.[3][4]

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of Syk inhibitors on cytokine production across various experimental models.

Table 1: Effect of Syk Inhibitors on Pro-inflammatory Cytokine Production in Macrophages

| Cell Type | Stimulant | Syk Inhibitor | Inhibitor Concentration | Target Cytokine/Mediator | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | >1.5 µmol/L | NO Production | Significant Inhibition (P<0.01) | [3][4] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | Low concentrations | TNF-α | Significant Inhibition (P<0.01) | [3][4] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | Low concentrations | IL-6 | Significant Inhibition (P<0.01) | [3][4] |

| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | TNF-α (mRNA) | No significant change | [5] |

| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | IL-1β (mRNA) | Significant reduction | [5] |

| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | IL-6 (mRNA) | Significant reduction | [5] |

| BV2 Microglial Cells | LPS | BAY 61-3606 | Not specified | IL-6 Release | Decreased by ~45% | [6] |

| BV2 Microglial Cells | LPS | BAY 61-3606 | Not specified | TNF-α Release | Increased by ~80% | [6] |

| Mouse Brain Tissue (TBI model) | Traumatic Brain Injury | BAY 61-3606 | 3 mg/kg | TNF-α, IL-6, IL-1β | Significantly suppressed expression | [7] |

| Human Monocytes | FcγR crosslinking | RO9021 | IC50: 63 ± 19 nM | TNF-α | Inhibition of production | [8] |

Table 2: Effect of Syk Inhibitors on Anti-inflammatory Cytokine Production

| Cell Type | Stimulant | Syk Inhibitor | Inhibitor Concentration | Target Cytokine | Observed Effect | Reference |

| Mouse Brain Tissue (TBI model) | Traumatic Brain Injury | BAY 61-3606 | 3 mg/kg | IL-10 | Promoted expression | [7] |

Table 3: IC50 Values of Syk Inhibitors on Immune Cell Functions

| Inhibitor | Cell Type | Function | IC50 Value | Reference |

| BAY 61-3606 | RBL-2H3 Mast Cells | Hexosaminidase Release | 46 nM | [2] |

| BAY 61-3606 | Rat Peritoneal Mast Cells | Serotonin Release | 17 nM | [2] |

| BAY 61-3606 | Human Basophils (Healthy) | Degranulation | 10 nM | [2][9] |

| BAY 61-3606 | Human Basophils (Atopic) | Degranulation | 8.1 nM | [2][9] |

| This compound | RBL-2H3 Cells | 5-HT Release | 460 nM | [10] |

| R406 | Syk Kinase | Kinase Activity | 41 nM | [10] |

| Entospletinib (GS-9973) | Syk Kinase | Kinase Activity | 7.7 nM | [10] |

| PRT062607 (P505-15) | Syk Kinase | Kinase Activity | 1 nM | [10] |

Signaling Pathways

The inhibition of Syk impacts several key signaling pathways integral to cytokine production.

Caption: General Syk signaling pathway leading to cytokine production.

Syk is activated downstream of various immunoreceptors, including Toll-like receptor 4 (TLR4).[11] Upon ligand binding, Syk is recruited and activated, initiating a cascade that leads to the activation of transcription factors like NF-κB, which is essential for the expression of pro-inflammatory genes.[11][12]

Caption: Syk's role in the TLR4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effect of Syk inhibitors on cytokine production.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage-like cell lines such as RAW264.7 or BV2 microglial cells are commonly used.[3][4][5]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor and Stimulant Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting or RT-qPCR).

-

After reaching a suitable confluency (e.g., 70-80%), the cells are pre-treated with varying concentrations of this compound or another specific Syk inhibitor for a period of 1-2 hours.

-

Following pre-treatment, cells are stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) at a concentration of approximately 100 ng/mL, for a specified duration (e.g., 6-24 hours).[3][4][5]

-

Cytokine Quantification using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine concentrations in culture supernatants.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.

-

The collected supernatants and a series of standards of known concentrations are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

-

A substrate is introduced, which reacts with the enzyme to produce a measurable color change.

-

The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[6]

-

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of cytokine genes.

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the target cytokine genes and a reference gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Protein Expression Analysis by Western Blotting

Western blotting is employed to detect the expression levels of key signaling proteins and inflammatory enzymes.

-

Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Syk, IκBα, iNOS, COX-2).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical experimental workflow for studying Syk inhibitor effects.

Conclusion

This compound and other selective Syk inhibitors are potent modulators of cytokine production in immune cells. By targeting the ATP-binding site of Syk, these compounds effectively block downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to a significant reduction in the expression and release of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The data clearly indicate that the efficacy of these inhibitors is dose-dependent and varies with the cell type and stimulus. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Syk inhibition in managing inflammatory and autoimmune disorders.

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Selectivity Profile of Syk Inhibitor II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Spleen Tyrosine Kinase (Syk) Inhibitor II, a potent and ATP-competitive inhibitor of Syk. This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound. Herein, we present its activity against a panel of kinases, detailed experimental protocols for assessing kinase inhibition, and a visualization of the Syk signaling pathway.

Introduction to Syk and its Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors in hematopoietic cells.[1] It is a key mediator in B-cell receptor (BCR) signaling, Fc receptor (FcR) signaling in mast cells, macrophages, and neutrophils, and is implicated in cellular adhesion and innate immune recognition.[1][2][3] Dysregulation of Syk signaling is associated with various autoimmune diseases, allergic reactions, and hematological malignancies, making it an attractive therapeutic target.[4]

Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that acts as a selective and reversible inhibitor of Syk.[5] Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[2][5]

Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This compound has been profiled against a panel of kinases to determine its specificity.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against Syk and a selection of other protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase | IC50 (nM) | Fold Selectivity vs. Syk |

| Syk | 41 | 1 |

| PKCε | 5,100 | 124 |

| PKCβII | 11,000 | 268 |

| ZAP-70 | 11,200 | 273 |

| Btk | 15,500 | 378 |

| Itk | 22,600 | 551 |

Data sourced from Cayman Chemical product information sheet.[5]

As the data indicates, this compound is highly selective for Syk, with significantly higher IC50 values for other tested kinases, demonstrating a favorable selectivity profile.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for commonly used in vitro kinase assays that can be employed to assess the potency and selectivity of compounds like this compound.

In Vitro Kinase Inhibition Assays

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Detailed Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), the Syk enzyme, the substrate (e.g., a generic tyrosine kinase substrate), and the test compound (this compound) at various concentrations.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's ATP pocket. When both are bound, a FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (this compound) in kinase buffer.

-

Prepare a 3X solution of the Syk kinase and the Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the fluorescent tracer in kinase buffer.

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the 3X test compound solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

-